molecular formula C14H23N5 B11730310 1-ethyl-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine

1-ethyl-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine

Cat. No.: B11730310
M. Wt: 261.37 g/mol
InChI Key: DIOVGBHJTKGHNJ-UHFFFAOYSA-N
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Description

1-ethyl-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is a synthetic organic compound belonging to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by its unique structure, which includes ethyl, methyl, and isopropyl groups attached to the pyrazole rings. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-ethyl-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the condensation of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Alkylation: The pyrazole ring is then alkylated using ethyl and methyl halides in the presence of a strong base such as sodium hydride or potassium carbonate.

    Introduction of the isopropyl group: This step involves the use of isopropyl halides under similar conditions to introduce the isopropyl group at the desired position.

    Final assembly: The final compound is obtained by coupling the substituted pyrazole rings using appropriate coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

1-ethyl-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield reduced pyrazole derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the alkyl groups, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydride.

Major Products

    Oxidation: Pyrazole oxides.

    Reduction: Reduced pyrazole derivatives.

    Substitution: Substituted pyrazole compounds with various functional groups.

Scientific Research Applications

1-ethyl-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antifungal, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound in drug discovery for various diseases.

    Industry: Utilized in the development of new materials and as a catalyst in certain chemical reactions.

Mechanism of Action

The mechanism of action of 1-ethyl-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 1-ethyl-3-methyl-1H-pyrazol-5-amine
  • 4-methyl-1H-pyrazol-3-amine
  • 1-isopropyl-3-methyl-1H-pyrazol-5-amine

Uniqueness

1-ethyl-4-methyl-N-{[3-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of ethyl, methyl, and isopropyl groups on the pyrazole rings makes it a versatile compound for various applications, distinguishing it from other similar pyrazole derivatives.

Properties

Molecular Formula

C14H23N5

Molecular Weight

261.37 g/mol

IUPAC Name

1-ethyl-4-methyl-N-[(3-methyl-1-propan-2-ylpyrazol-4-yl)methyl]pyrazol-3-amine

InChI

InChI=1S/C14H23N5/c1-6-18-8-11(4)14(17-18)15-7-13-9-19(10(2)3)16-12(13)5/h8-10H,6-7H2,1-5H3,(H,15,17)

InChI Key

DIOVGBHJTKGHNJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C=C(C(=N1)NCC2=CN(N=C2C)C(C)C)C

Origin of Product

United States

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